molecular formula C8H17NO2 B3048966 4-(Dimethoxymethyl)piperidine CAS No. 188646-83-5

4-(Dimethoxymethyl)piperidine

Cat. No.: B3048966
CAS No.: 188646-83-5
M. Wt: 159.23 g/mol
InChI Key: XYPNDIREOHZKFS-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)piperidine is an organic compound with a molecular weight of 159.23 . It is a liquid at room temperature . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of piperidines, the class of compounds to which this compound belongs, often involves the N-heterocyclization of primary amines with diols . This process can yield a variety of five-, six-, and seven-membered cyclic amines . Another method involves the hydrogenation of pyridine in the presence of a catalyst such as Raney Nickel .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H17NO2 . The InChI code for this compound is 1S/C8H17NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h7-9H,3-6H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Opioid Receptor Studies

Research has shown that certain piperidine derivatives, including those structurally related to 4-(Dimethoxymethyl)piperidine, are significant in the study of opioid receptors. Stereochemical studies on medicinal agents involving piperidine derivatives revealed insights into the interaction of achiral 4-phenylpiperidines with opioid receptors (Fries, Dodge, Hope, & Portoghese, 1982). Additionally, derivatives like N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been investigated as opioid receptor antagonists, providing valuable information on bioactive conformations (Le Bourdonnec et al., 2006).

Corrosion Inhibition Studies

Piperidine derivatives have been examined for their potential in corrosion inhibition, particularly on iron. Studies involving quantum chemical calculations and molecular dynamics simulations have been conducted to understand the adsorption behaviors and inhibition efficiencies of these compounds (Kaya et al., 2016).

Hydrogen Storage Research

Research into substituted piperidines and octahydroindoles for reversible hydrogen storage has explored the structural features likely to lower the enthalpy of dehydrogenation, which is crucial for hydrogen-powered fuel cells (Cui et al., 2008).

DNA Research

Piperidine derivatives have also been employed in DNA research. Specifically, their role in cleaving abasic and UV-irradiated DNA at damage sites has been investigated. This research has significant implications for understanding DNA repair mechanisms (McHugh & Knowland, 1995).

Sunscreen and UV Filter Development

Piperidine derivatives have been proposed as potential sunscreens and UV filters. The structural characterization and DFT analysis of these compounds have been carried out to explore their suitability as sun protection agents (Suresh et al., 2015).

Antisecretory Drug Research

Certain piperidine derivatives have been studied for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).

Antioxidant and Anti-Inflammatory Research

Piperidine derivatives have been investigated for their antioxidant and anti-inflammatory activities. These studies are crucial in developing new therapeutic agents for various inflammatory disorders (Tharini & Sangeetha, 2015).

Synthetic Applications in Medicinal Chemistry

The development of synthetic approaches for piperidine derivatives, including 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, has been explored for their potential use in medicinal chemistry (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Antifilarial Research

Piperidine derivatives have shown promising results in screening against human lymphatic filarial parasites. These findings are significant in the search for new treatments against parasitic infections (Bhoj et al., 2019).

Conformational Studies in Peptidomimetics

Piperidine derivatives have been utilized in studies focusing on the conformational aspects of peptidomimetics, contributing to a deeper understanding of molecular structures in drug design (Hayashi et al., 1998).

Corrosion Inhibition on Copper

Studies have also been conducted on the effectiveness of piperidine and its derivatives in inhibiting the corrosion of copper, demonstrating their potential in material science and engineering applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Pharmacological Synthesis and Characterization

The synthesis and characterization of piperidine derivatives for potential pharmacological applications, such as antimicrobial and antioxidant activities, have been explored, indicating the versatility of these compounds in various therapeutic areas (Mohanraj & Ponnuswamy, 2017).

Aromatase Inhibitor Development

Piperidine derivatives have been synthesized and evaluated for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Micro-Selective Opioid Antagonists

The development of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines as micro-selective opioid antagonists has been a significant area of research, contributing to the understanding of opioid receptor interactions (Le Bourdonnec et al., 2003).

Analgesic Properties

Research on aromatic esters of nonquaternary carbon-4 piperidinols has focused on evaluating their analgesic properties, expanding the scope of pain management therapies (Waters, 1978).

Safety and Hazards

4-(Dimethoxymethyl)piperidine is classified as a dangerous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s mentioned that argireline, a peptide, significantly inhibits neurotransmitter release

Mode of Action

Based on its potential similarity to argireline, it might interact with its targets by inhibiting neurotransmitter release . This could result in changes in neuronal signaling, but more research is needed to confirm this.

Biochemical Pathways

If it acts similarly to argireline by inhibiting neurotransmitter release , it could potentially affect neuronal signaling pathways. The downstream effects of this could include changes in muscle contraction, pain perception, mood, and other processes regulated by neurotransmitters.

Result of Action

If it acts similarly to Argireline by inhibiting neurotransmitter release , this could result in changes in neuronal signaling and potentially affect processes such as muscle contraction, pain perception, and mood.

Properties

IUPAC Name

4-(dimethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPNDIREOHZKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCNCC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595539
Record name 4-(Dimethoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188646-83-5
Record name 4-(Dimethoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethoxymethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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